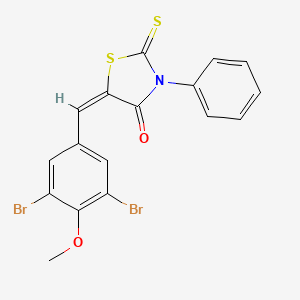![molecular formula C22H18ClN3O3S B11669162 4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11669162.png)
4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide is an organic compound that features a benzylsulfanyl group, a chloronitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Condensation Reaction: The benzylsulfanyl intermediate is then reacted with 4-formylbenzoic acid hydrazide under acidic conditions to form the benzohydrazide derivative.
Final Coupling: The benzohydrazide derivative is then coupled with 2-chloro-5-nitrobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloronitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer applications, it may interfere with cell division processes, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Uniqueness
The presence of the 2-chloro-5-nitrophenyl group in 4-[(benzylsulfanyl)methyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-21-11-10-20(26(28)29)12-19(21)13-24-25-22(27)18-8-6-17(7-9-18)15-30-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,25,27)/b24-13+ |
InChI Key |
PIQJJXVRNJNQCD-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11669087.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669088.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11669093.png)
![6-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11669101.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669106.png)
![[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B11669112.png)
![N'-[(Z)-pyridin-4-ylmethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669113.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11669133.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11669138.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669140.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11669146.png)

![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11669156.png)
